

Application Note: Quantification of Dimethylsildenafil (as N-desmethylsildenafil) by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Dimethylsildenafil	
Cat. No.:	B1532141	Get Quote

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Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of N-desmethylsildenafil, the primary active metabolite of sildenafil, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Note on Analyte Name: The user requested a method for "**Dimethylsildenafil**." However, the predominant and pharmacologically active metabolite of sildenafil is N-desmethylsildenafil. The methods detailed below are for the quantification of N-desmethylsildenafil.

Experimental Protocols Sample Preparation (Protein Precipitation)

 To 100 μL of plasma sample (or calibration standard/quality control sample) in a microcentrifuge tube, add 20 μL of an internal standard working solution (e.g., Sildenafil-d8



or Desmethyl Thiosildenafil-d8 at 100 ng/mL).[1]

- · Vortex the mixture briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.[1]
- Vortex the tube vigorously for 1 minute.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[1]
- Carefully transfer the supernatant to a clean tube or vial for HPLC-MS/MS analysis.

Liquid Chromatography

- HPLC System: Agilent 1200 Series or equivalent[2]
- Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) or Zorbax SB C18 (75 mm x 4.6 mm, 3.5 μm)[3][4]
- Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[4]
- Mobile Phase B: Acetonitrile[4]
- Flow Rate: 0.3 mL/min[4] or 0.6 mL/min[3]
- Injection Volume: 5 μL[2]
- Column Temperature: 40°C[2]
- Gradient Elution: A typical gradient would start with a high percentage of aqueous phase, ramp up to a high percentage of organic phase to elute the analytes, and then return to initial conditions for column re-equilibration.[1][5]

Mass Spectrometry

- Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent[2]
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode[6]



 MRM Transitions: The precursor-to-product ion transitions are monitored for the analyte and internal standard.

Data Presentation

Table 1: Mass Spectrometry Parameters

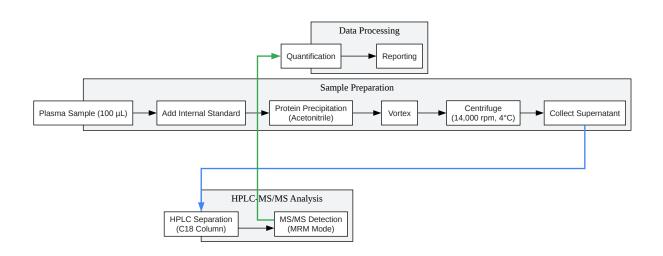
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Sildenafil	475.2	283.4[3]
N-desmethylsildenafil	461.3	283.4[3]
Sildenafil-d8 (IS)	483.4	283.4[3]
N-desmethylsildenafil-d8 (IS)	469.4	283.4[3]

Table 2: Method Validation Parameters

Parameter	Sildenafil	N-desmethylsildenafil
Linearity Range	1.0 - 1000.0 ng/mL[3][4]	0.5 - 500.0 ng/mL[3]
Correlation Coefficient (r²)	≥ 0.9998[3]	≥ 0.9987[3]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[4][6]	0.5 ng/mL[3]
Intra-day Precision (%RSD)	1.5 - 5.1%[3]	1.3 - 3.1%[3]
Inter-day Precision (%RSD)	2.2 - 3.4%[3]	2.8 - 4.3%[3]
Intra-day Accuracy (%)	97.3 - 98.3%[3]	95.3 - 96.3%[3]
Inter-day Accuracy (%)	96.7 - 97.2%[3]	95.0 - 97.2%[3]
Recovery	> 90%[4]	> 90%[4]

Experimental Workflow





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Caption: Workflow for **Dimethylsildenafil** Quantification.

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